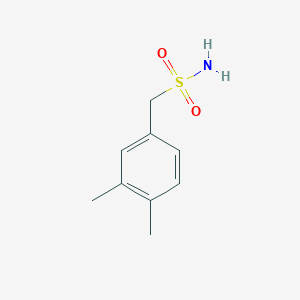

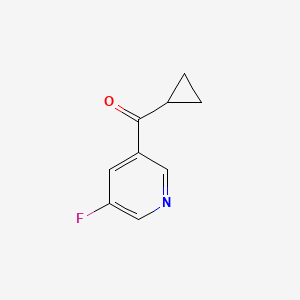

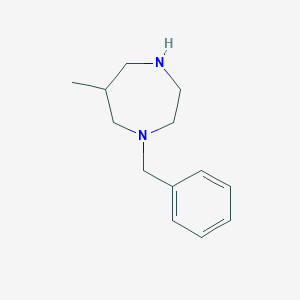

![molecular formula C21H24ClN3O2 B1526911 (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate CAS No. 903571-02-8](/img/structure/B1526911.png)

(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate

描述

The compound (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate is also known as Bode Catalyst 2 . It is an N-mesityl-substituted chiral triazolium N-heterocyclic carbene (NHC) compound . It was developed as an organocatalyst for the catalytic generation of reactive species including activated carboxylates, homoenolates, and enolates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 385.89 . The compound contains a triazolium ring fused with an indene ring, which is further substituted with a trimethylphenyl group .Chemical Reactions Analysis

This compound can be used as a catalyst in various reactions. For instance, it can be used in the preparation of dihydropyridinones by reacting enals or α′-hydroxyenones with vinylogous amides via aza-Claisen annulations .Physical And Chemical Properties Analysis

The compound is a solid with an optical activity of [α]20/D +158°, c = 1 in chloroform . It has a melting point of 226-230 °C .科研应用

Synthesis and Characterization

Research has been conducted on the synthesis of N-Mesityl substituted aminoindanol-derived triazolium salts, indicating a focus on reactive pathways, stereoselective annulations, and the utilization of the Sandmeyer approach for creating N-Mesityl substituted triazolium salts. These processes involve complex synthetic steps and the use of various reagents, highlighting the compound's significance in synthetic organic chemistry and its potential as a versatile intermediate for further chemical transformations (Struble & Bode, 2011).

Antimicrobial Activities

Another area of application involves the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. This suggests the compound's relevance or its derivatives in the development of new antimicrobial agents, highlighting its potential utility in addressing microbial resistance and the need for new antibiotics (Bektaş et al., 2007).

Luminescence and Chelation Studies

Research on luminescent ReI(CO)3Cl complexes incorporating pyridyltriazine, pyrazinyltriazine, and triazolopyridine chelation showcases the compound's potential applications in the development of materials with unique optical properties. These complexes display significant luminescence and have been studied for their structural and electrochemical characteristics, indicating their potential use in sensors, organic light-emitting diodes (OLEDs), and other photonic applications (Das & Panda, 2006).

Binding Selectivity in Receptor Ligands

Investigations into the binding selectivity of γ-aminobutyric acid-A benzodiazepine receptor ligands involving triazolophthalazine derivatives underscore the compound's relevance in neuropharmacology. This research contributes to understanding how structural modifications of triazole-containing compounds affect their interaction with receptor subtypes, which is crucial for designing drugs with targeted therapeutic effects and minimal side effects (Carling et al., 2004).

性质

IUPAC Name |

(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N3O.ClH.H2O/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;;/h4-9,12,18,21H,10-11H2,1-3H3;1H;1H2/q+1;;/p-1/t18-,21+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFDIRURHBNRTR-UITHODHBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

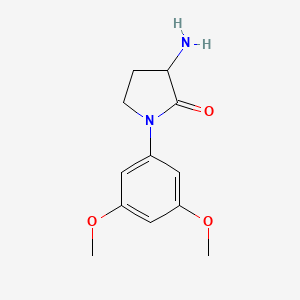

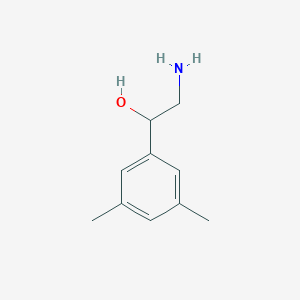

![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)